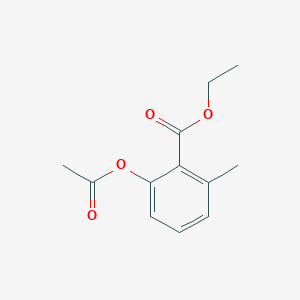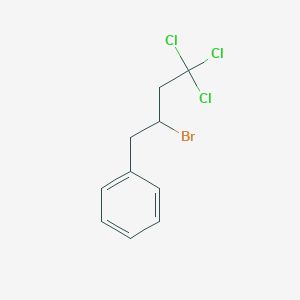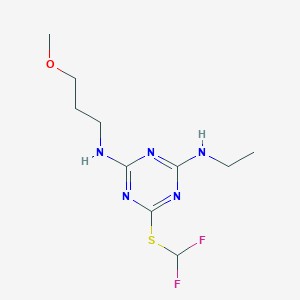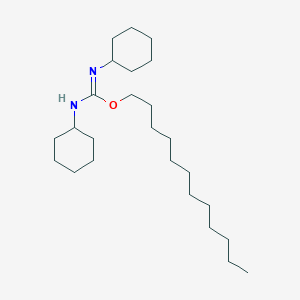![molecular formula C14H20O2Si B14328050 {[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane CAS No. 102802-55-1](/img/structure/B14328050.png)
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of vinyl and methoxy groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane can be achieved through several methods. One common approach involves the reaction of 2-(2-ethenylphenyl)-1-methoxyethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired silane compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
化学反応の分析
Types of Reactions
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism by which {[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane exerts its effects involves the interaction of its functional groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the methoxy group can undergo hydrolysis to form reactive intermediates. These intermediates can then interact with biological or chemical targets, leading to the desired effects.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: An ester with similar reactivity in nucleophilic substitution reactions.
tert-Butyl carbamate: A compound with similar functional groups that can undergo similar chemical transformations.
Uniqueness
{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane is unique due to its combination of vinyl and methoxy groups attached to a silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.
特性
CAS番号 |
102802-55-1 |
|---|---|
分子式 |
C14H20O2Si |
分子量 |
248.39 g/mol |
IUPAC名 |
[2-(2-ethenylphenyl)-1-methoxyethenoxy]-trimethylsilane |
InChI |
InChI=1S/C14H20O2Si/c1-6-12-9-7-8-10-13(12)11-14(15-2)16-17(3,4)5/h6-11H,1H2,2-5H3 |
InChIキー |
ZHLFCPUNIMLICI-UHFFFAOYSA-N |
正規SMILES |
COC(=CC1=CC=CC=C1C=C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
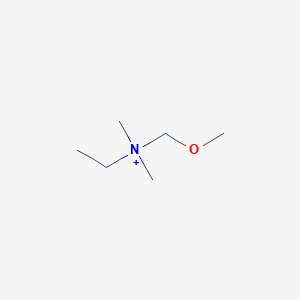
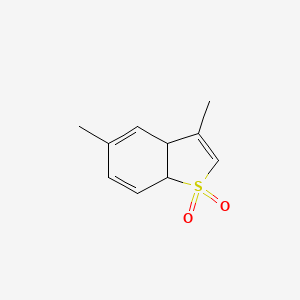
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
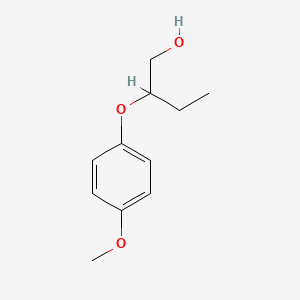
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)

